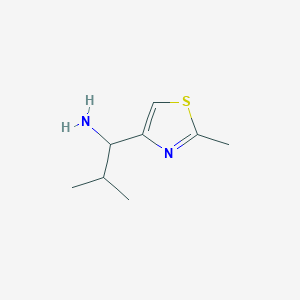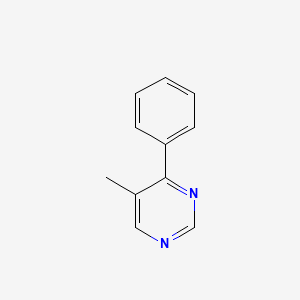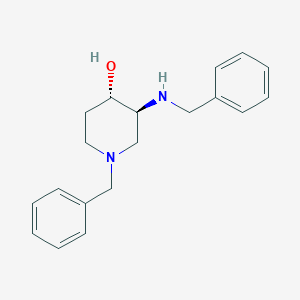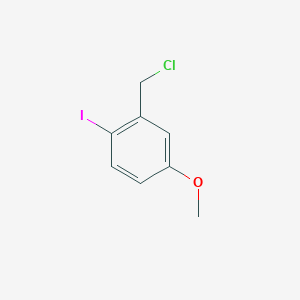
2-(Chloromethyl)-1-iodo-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1-iodo-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a chloromethyl group, an iodine atom, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-iodo-4-methoxybenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 4-methoxybenzyl chloride using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to maximize yield and minimize by-products. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 2-(Hydroxymethyl)-1-iodo-4-methoxybenzene or 2-(Methyl)-1-iodo-4-methoxybenzene.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1-iodo-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity and ability to undergo various chemical modifications.
Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1-iodo-4-methoxybenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-1-iodo-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
2-(Chloromethyl)-1-iodo-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
2-(Chloromethyl)-1-iodo-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(Chloromethyl)-1-iodo-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. The combination of the chloromethyl and iodine groups also provides unique reactivity patterns, allowing for diverse chemical transformations.
Propiedades
Fórmula molecular |
C8H8ClIO |
|---|---|
Peso molecular |
282.50 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1-iodo-4-methoxybenzene |
InChI |
InChI=1S/C8H8ClIO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |
Clave InChI |
LPICSDXMTCVJTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)
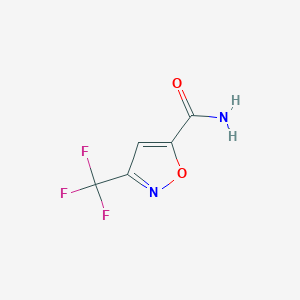

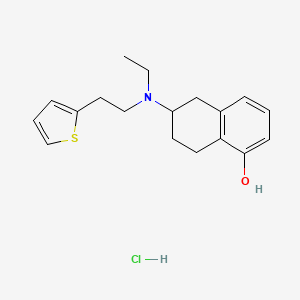

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
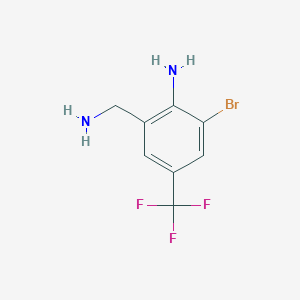
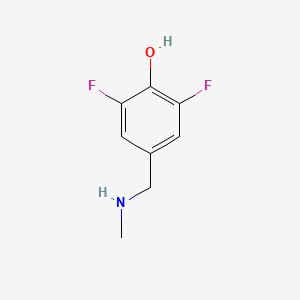
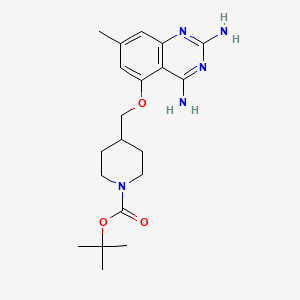
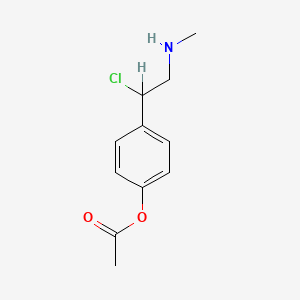
![2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B12953853.png)
